molecular formula C28H42ClF3N4O7 B10752319 methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid CAS No. 1013937-63-7

methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid

Cat. No.: B10752319
CAS No.: 1013937-63-7
M. Wt: 639.1 g/mol
InChI Key: SYWYSVAEGXHOJO-WHTVDMENSA-N
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Description

The compound methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid (hereafter referred to as the target compound) is a structurally complex molecule featuring a piperidine core, a 3-chlorophenyl group, and a trifluoroacetic acid (TFA) counterion. Its synthesis likely involves multi-step reactions, including carbamate formation and piperidine functionalization, as inferred from analogous procedures in patent literature . Key characterization data include an LCMS m/z of 853.0 [M+H]⁺ and an HPLC retention time of 1.31 minutes under SMD-TFA05 conditions . The TFA counterion is notable for its strong acidity and hazardous handling requirements .

Properties

CAS No.

1013937-63-7

Molecular Formula

C28H42ClF3N4O7

Molecular Weight

639.1 g/mol

IUPAC Name

methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C26H41ClN4O5.C2HF3O2/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2;3-2(4,5)1(6)7/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32);(H,6,7)/t19-,21-,23+,24?;/m1./s1

InChI Key

SYWYSVAEGXHOJO-WHTVDMENSA-N

Isomeric SMILES

CN[C@@H](C[C@H]1CCCOC1)CNC(=O)N2CCC[C@H](C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC.C(=O)(C(F)(F)F)O

Canonical SMILES

CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VTP-27999 2,2,2-trifluoroacetate involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps include:

Industrial Production Methods

Industrial production of VTP-27999 2,2,2-trifluoroacetate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

VTP-27999 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of VTP-27999 2,2,2-trifluoroacetate with modified functional groups.

Scientific Research Applications

VTP-27999 2,2,2-trifluoroacetate has a wide range of scientific research applications, including:

Mechanism of Action

VTP-27999 2,2,2-trifluoroacetate exerts its effects by inhibiting renin, an enzyme involved in the regulation of blood pressure. The compound binds to the active site of renin, preventing it from converting angiotensinogen to angiotensin I. This inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure . The molecular targets and pathways involved include the renin-angiotensin-aldosterone system and the ERK1/2 signaling pathway .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Analogues
Compound Name / Identifier Key Structural Differences LCMS m/z [M+H]⁺ HPLC Retention Time (min) Source
Target Compound 3-Chlorophenyl, carbamate, TFA counterion 853.0 1.31
Methyl N-[2-[(R)-(3-chloro-5-fluorophenyl)-[1-[[(2R)-1-(methylamino)-3-[(3R)-oxan-3-yl]propan-2-yl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate 3-Chloro-5-fluorophenyl substituent; altered stereochemistry at piperidine and side chain N/A N/A
(2R)-2-[2-[2,3-Difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethylamino]-3-methoxy-3-oxopropane-1-sulfonic acid Sulfonic acid group; difluorophenoxy and spirocyclic motifs 867.0 1.37
1-[(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2,2,2-trifluoroacetic acid Simplified structure with phenolic and methoxy substituents; no piperidine/carbamate N/A N/A

Key Observations :

  • The sulfonic acid-containing compound in has a higher m/z (867.0 vs. 853.0) due to additional fluorine atoms and a sulfonic acid group, which also increases polarity (reflected in longer HPLC retention time: 1.37 vs. 1.31 minutes) .
  • Trifluoroacetic acid derivatives like those in lack the piperidine-carbamate framework, limiting direct pharmacological comparisons but highlighting TFA’s role in solubility and stability .

Physicochemical Properties

Table 2: Physicochemical Data
Property Target Compound Sulfonic Acid Analogue TFA Derivatives
Molecular Weight (Da) ~852.3 ~866.3 ~114–300
LogP (Predicted) Moderate Lower (due to sulfonic acid) Variable
Solubility TFA enhances aqueous solubility High polarity reduces solubility in organic solvents TFA derivatives generally hygroscopic
Stability Stable as TFA salt; sensitive to strong bases Likely similar TFA prone to decomposition under basic conditions

Key Observations :

  • The TFA counterion improves aqueous solubility but introduces handling hazards, such as corrosiveness .
  • The sulfonic acid analogue’s lower LogP suggests reduced membrane permeability compared to the target compound .

Biological Activity

Methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate; 2,2,2-trifluoroacetic acid is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

C26H41ClN4O5\text{C}_{26}\text{H}_{41}\text{ClN}_{4}\text{O}_{5}

This structure indicates the presence of multiple functional groups that contribute to its biological activity.

  • Muscarinic Receptor Modulation : The compound has shown potential in modulating muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype. Activation of M1 receptors is linked to cognitive enhancement and neuroprotective effects. Studies indicate that selective targeting of these receptors can improve memory while minimizing side effects associated with other receptor subtypes .
  • Cell Signaling Pathways : Research has demonstrated that M1 receptor activation can initiate various intracellular signaling cascades, including the MEK-ERK pathway. This pathway is involved in cell survival and proliferation, suggesting that the compound may have protective effects against cell death under certain conditions .

In Vitro Studies

In vitro studies using HEK293 cell lines expressing M1 mAChRs have revealed that:

  • Cell Viability : Initial stimulation with agonists like carbachol resulted in increased cell viability; however, prolonged activation led to significant cell death mediated by caspase pathways .
  • EGR-1 Induction : The compound induced the transcription factor EGR-1, which is associated with cellular stress responses and survival mechanisms .

Case Studies and Research Findings

StudyFocusFindings
Graham et al. (2013)M1 mAChR ActivationDemonstrated cytotoxicity in HEK293 cells post-M1 activation; identified signaling pathways involved in cell death .
Recent Pharmacological ReviewsCognitive EnhancementDiscussed compounds similar to methyl N-[...] for their role in enhancing memory and reducing cognitive decline in animal models .

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